molecular formula C19H16F2N2O5S B2911642 3-Cyano-1-cyclohexyl-5-(5-fluoro-2-fluorosulfonyloxybenzoyl)-2-oxopyridine CAS No. 2411199-73-8

3-Cyano-1-cyclohexyl-5-(5-fluoro-2-fluorosulfonyloxybenzoyl)-2-oxopyridine

Cat. No. B2911642
CAS RN: 2411199-73-8
M. Wt: 422.4
InChI Key: HNDPZEDGRVQDEY-UHFFFAOYSA-N
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Description

3-Cyano-1-cyclohexyl-5-(5-fluoro-2-fluorosulfonyloxybenzoyl)-2-oxopyridine, also known as compound A, is a synthetic compound that has been studied for its potential use in scientific research. This compound has a unique chemical structure that makes it an interesting target for research, and it has been studied for its potential applications in a variety of fields.

Mechanism Of Action

The exact mechanism of action of 3-Cyano-1-cyclohexyl-5-(5-fluoro-2-fluorosulfonyloxybenzoyl)-2-oxopyridine A is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. This leads to a reduction in inflammation and other physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 3-Cyano-1-cyclohexyl-5-(5-fluoro-2-fluorosulfonyloxybenzoyl)-2-oxopyridine A has a number of biochemical and physiological effects. For example, it has been shown to reduce the production of certain inflammatory cytokines, which are involved in the immune response. It has also been shown to reduce the activity of certain enzymes involved in the inflammatory response.

Advantages And Limitations For Lab Experiments

Compound A has a number of advantages for use in laboratory experiments. For example, it is stable and can be easily synthesized in large quantities. It is also relatively easy to work with and can be used in a variety of experimental setups. However, there are also some limitations to its use, such as its potential toxicity and the need for specialized equipment and expertise.

Future Directions

There are a number of potential future directions for research on 3-Cyano-1-cyclohexyl-5-(5-fluoro-2-fluorosulfonyloxybenzoyl)-2-oxopyridine A. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases. Other areas of interest include its potential as a research tool for studying the immune system and other physiological processes. Overall, 3-Cyano-1-cyclohexyl-5-(5-fluoro-2-fluorosulfonyloxybenzoyl)-2-oxopyridine A is a promising 3-Cyano-1-cyclohexyl-5-(5-fluoro-2-fluorosulfonyloxybenzoyl)-2-oxopyridine with a wide range of potential applications in scientific research.

Synthesis Methods

The synthesis of 3-Cyano-1-cyclohexyl-5-(5-fluoro-2-fluorosulfonyloxybenzoyl)-2-oxopyridine A can be achieved through a multi-step process involving several chemical reactions. The first step involves the synthesis of a key intermediate, which is then further modified to produce the final 3-Cyano-1-cyclohexyl-5-(5-fluoro-2-fluorosulfonyloxybenzoyl)-2-oxopyridine. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is complex and requires a high degree of skill and expertise.

Scientific Research Applications

Compound A has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. For example, studies have shown that 3-Cyano-1-cyclohexyl-5-(5-fluoro-2-fluorosulfonyloxybenzoyl)-2-oxopyridine A has anti-inflammatory properties and may be effective in the treatment of conditions such as rheumatoid arthritis.

properties

IUPAC Name

3-cyano-1-cyclohexyl-5-(5-fluoro-2-fluorosulfonyloxybenzoyl)-2-oxopyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O5S/c20-14-6-7-17(28-29(21,26)27)16(9-14)18(24)13-8-12(10-22)19(25)23(11-13)15-4-2-1-3-5-15/h6-9,11,15H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDPZEDGRVQDEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=C(C=C(C2=O)C#N)C(=O)C3=C(C=CC(=C3)F)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-1-cyclohexyl-5-(5-fluoro-2-fluorosulfonyloxybenzoyl)-2-oxopyridine

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